molecular formula C18H16FNO2S B11372984 2-fluoro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

2-fluoro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11372984
M. Wt: 329.4 g/mol
InChI Key: HESHKIVRNALAJM-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide
  • 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide

Uniqueness

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16FNO2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16FNO2S/c1-13-8-10-23-17(13)12-20(11-14-5-4-9-22-14)18(21)15-6-2-3-7-16(15)19/h2-10H,11-12H2,1H3

InChI Key

HESHKIVRNALAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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